molecular formula C55H89N17O14 B1675007 Locustamyotropin CAS No. 129192-62-7

Locustamyotropin

Cat. No. B1675007
M. Wt: 1212.4 g/mol
InChI Key: NPNBMKDPZYWGOL-LSMZMZNBSA-N
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Description

Locustamyotropin is a novel peptide isolated from Leucophaea maderae . It stimulates the spontaneous contractions of the hindgut of Leucophaea maderae . It has been purified from extracts of brain-corpora cardiaca/corpora allata-subesophageal ganglion complexes of 9000 adult Locusta migratoria .


Synthesis Analysis

The primary structure of this 12 residue peptide has been determined as Gly-Ala-Val-Pro-Ala-Ala-GlnPhe-Ser-Pro-Arg-Leu-NH2 . The C-terminal sequence (Phe-Ser-Pro-Arg-Leu-NH2) is identical to the C-terminal pentapeptide of the pheromone biosynthesis activating neuropeptide, recently isolated from Heliothis zea, and is also similar to the C-terminal of leucopyrokinin of Leucophaea . Synthetic Lom-MT showed biological as well as chemical characteristics, indistinguishable from those of native Lom-MT .


Molecular Structure Analysis

The primary structure of Locustamyotropin has been determined as Gly-Ala-Val-Pro-Ala-Ala-GlnPhe-Ser-Pro-Arg-Leu-NH2 . The C-terminal sequence (Phe-Ser-Pro-Arg-Leu-NH2) is identical to the C-terminal pentapeptide of the pheromone biosynthesis activating neuropeptide, recently isolated from Heliothis zea, and is also similar to the C-terminal of leucopyrokinin of Leucophaea .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H89N17O14/c1-28(2)24-36(44(58)76)67-48(80)34(16-11-21-61-55(59)60)66-52(84)40-18-12-22-71(40)53(85)38(27-73)69-50(82)37(25-33-14-9-8-10-15-33)68-49(81)35(19-20-41(57)74)65-46(78)32(7)63-45(77)31(6)64-51(83)39-17-13-23-72(39)54(86)43(29(3)4)70-47(79)30(5)62-42(75)26-56/h8-10,14-15,28-32,34-40,43,73H,11-13,16-27,56H2,1-7H3,(H2,57,74)(H2,58,76)(H,62,75)(H,63,77)(H,64,83)(H,65,78)(H,66,84)(H,67,80)(H,68,81)(H,69,82)(H,70,79)(H4,59,60,61)/t30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNBMKDPZYWGOL-LSMZMZNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156093
Record name Locustamyotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Locustamyotropin

CAS RN

129192-62-7
Record name Locustamyotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129192627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Locustamyotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
L Schoofs, GM Holman, TK Hayes, RJ Nachman… - Insect biochemistry and …, 1992 - Elsevier
Two neuropeptides, locustamyotropin III (Lom-MT III) and locustamyotropin IV (Lom-MT IV) were isolated from 9000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion …
Number of citations: 58 www.sciencedirect.com
L Schoofs, JV Broeck, A De Loof - Insect biochemistry and molecular …, 1993 - Elsevier
The search for myotropic peptide molecules in the brain, corpora cardiaca, corpora allata suboesophageal ganglion complex of Locusta migratoria using a heterologous bioassay (the …
Number of citations: 251 www.sciencedirect.com
L Schoofs, GM Holman, TK Hayes, A Tips… - Peptides, 1990 - Elsevier
… We report here the identification of locustamyotropin [Lom-MT according to the previously proposed insect peptide nomenclature (… We propose to name this peptide locustamyotropin or …
Number of citations: 79 www.sciencedirect.com
L Schoofs, A Tips, GM Holman, RJ Nachman… - Regulatory peptides, 1992 - Elsevier
Locustamyotropin-like immunoreactivity was visualized in … substances immunoreactive to anti-locustamyotropin. In total, about … with all peptides of the locustamyotropin family that have a …
Number of citations: 55 www.sciencedirect.com
L Schoofs, GM Holman, P Proost, J Van Damme… - Regulatory peptides, 1992 - Elsevier
… 25 Schoofs, L., Holmane, GM, Hayes, TK, Nachman, RJ, Kochansky, JP and De Loofl A., Isolation, identification and synthesis of locustamyotropin III and IV, two additional …
Number of citations: 103 www.sciencedirect.com
L Schoofs, GM Holman, TK Hayes, RJ Nachman… - Insect biochemistry, 1990 - Elsevier
… The peptide designated as locustamyotropin II, or Lom-MT II according to Raina and G/ide (… common with the previously identified locustamyotropin I. Locustamyotropin lI is also related …
Number of citations: 70 www.sciencedirect.com
L Schoofs, GM Holman, TK Hayes, RJ Nachman… - General and …, 1991 - Elsevier
… Isolation, identification and synthesis of locustamyotropin II, an additional neuropeptide of Locusta migratoria: Member of the cephalomyotropic peptide family. Insect Biochem. …
Number of citations: 130 www.sciencedirect.com
L Schoofs, D Veelaert, GM Holman, TK Hayes… - Regulatory peptides, 1994 - Elsevier
A blocked neuropeptide that suppresses the motility of the cockroach hindgut has been isolated from an extract of 9000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion …
Number of citations: 16 www.sciencedirect.com
L Schoofs, D Veelaert, JV Broeck, A De Loof - Peptides, 1997 - Elsevier
Schoofs, L., D. Veelaert, J. Vanden Broeck and A. De Loof. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria: A review. Peptides 18(1) 145–156, 1997.—The first …
Number of citations: 188 www.sciencedirect.com
A Tips, L Schoofs, L Paemen, M Ma… - … and Physiology Part A …, 1993 - Elsevier
… (1990) Functional locustamyotropin and Bombyx pheromone biosynthesis … otropin III and IV: two additional neuropeptides of Locusta migratoria: members of the locustamyotropin …
Number of citations: 45 www.sciencedirect.com

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